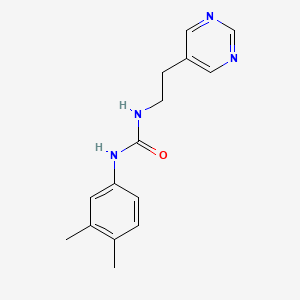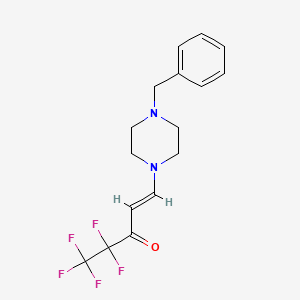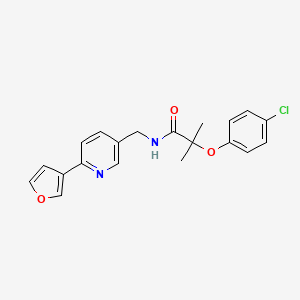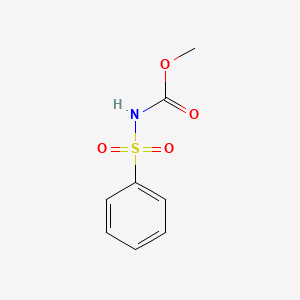
1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, also known as DMPEU, is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. DMPEU is a urea-based inhibitor that has been found to have therapeutic potential in various fields, including cancer treatment, inflammation, and neurological disorders. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is involved in the synthesis of various heterocyclic compounds through reactions that yield diverse structures with potential applications in materials science and organic chemistry. For instance, the reaction of β-alanines with urea leads to the formation of 1-aryl substituted dihydro-pyrimidinediones and their analogues, showcasing the compound's role in synthesizing pyrimidine derivatives with potential applications in materials science and organic chemistry (Vaickelionienė et al., 2005).
Supramolecular Chemistry
The compound also plays a role in supramolecular chemistry, particularly in the study of dimerization via hydrogen bonding. Studies on ureidopyrimidinones, which are structurally related, demonstrate the capacity for strong dimerization through quadruple hydrogen bonds, indicating potential applications in the design of supramolecular assemblies and materials (Beijer et al., 1998).
Coordination Chemistry
In coordination chemistry, the urea derivatives serve as ligands, forming complexes with metal halides. This is evident in the preparation and spectroscopic studies of cyclic urea adducts with triphenyl-tin and -lead halides, highlighting the compound's relevance in the synthesis of organometallic complexes (Aitken & Onyszchuk, 1985).
Antimicrobial and Anticancer Research
The structural framework of 1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a scaffold for developing novel compounds with potential antimicrobial and anticancer properties. Research in this area has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities (Azab et al., 2013). Additionally, novel pyrazole derivatives with pyrazolyl and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized, exhibiting promising antimicrobial and anticancer activities (Hafez, El-Gazzar & Al-Hussain, 2016).
Herbicide Development
The compound's derivatives have been explored as new classes of herbicides. For example, substituted phenyltetrahydropyrimidinones, related structurally to the compound , have been identified as preemergence herbicides that induce chlorosis by inhibiting carotenoid biosynthesis at the phytoene desaturase step, demonstrating the potential agricultural applications of these compounds (Babczinski et al., 1995).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-3-4-14(7-12(11)2)19-15(20)18-6-5-13-8-16-10-17-9-13/h3-4,7-10H,5-6H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDLDHBQESASHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=CN=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2957323.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957324.png)
amine hydrobromide](/img/structure/B2957325.png)

![3-[(4,6-Dimethylpyridin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2957327.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide](/img/structure/B2957328.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957330.png)
![(E)-4-(Dimethylamino)-N-[2-[(2-fluoro-5-methylphenyl)sulfonylamino]ethyl]but-2-enamide](/img/structure/B2957333.png)



![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2957343.png)